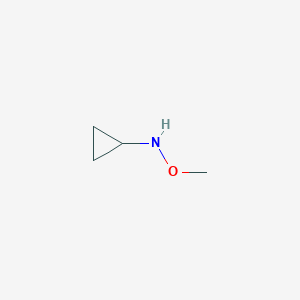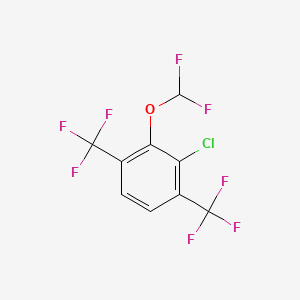
1,4-Bis(trifluoromethyl)-2-chloro-3-(difluoromethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(trifluoromethyl)-2-chloro-3-(difluoromethoxy)benzene is a fluorinated aromatic compound Its structure consists of a benzene ring substituted with two trifluoromethyl groups, one chlorine atom, and one difluoromethoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(trifluoromethyl)-2-chloro-3-(difluoromethoxy)benzene typically involves multiple steps, starting from commercially available precursors. One common route involves the chlorination of 1,4-Bis(trifluoromethyl)benzene, followed by the introduction of the difluoromethoxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
1,4-Bis(trifluoromethyl)-2-chloro-3-(difluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic systems.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while oxidation and reduction reactions can produce different functionalized aromatic compounds.
科学研究应用
1,4-Bis(trifluoromethyl)-2-chloro-3-(difluoromethoxy)benzene has several scientific research applications:
Materials Science: Used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Pharmaceuticals: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism by which 1,4-Bis(trifluoromethyl)-2-chloro-3-(difluoromethoxy)benzene exerts its effects depends on its specific application. In materials science, its electronic properties are influenced by the presence of electron-withdrawing trifluoromethyl groups. In pharmaceuticals, it may interact with molecular targets through hydrogen bonding, van der Waals interactions, and other non-covalent interactions, affecting biological pathways and processes.
相似化合物的比较
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Lacks the chlorine and difluoromethoxy groups, resulting in different chemical properties and reactivity.
2-Chloro-3-(difluoromethoxy)benzene: Contains only one trifluoromethyl group, leading to different electronic effects and applications.
Uniqueness
1,4-Bis(trifluoromethyl)-2-chloro-3-(difluoromethoxy)benzene is unique due to the combination of its substituents, which impart distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.
属性
CAS 编号 |
1805518-56-2 |
|---|---|
分子式 |
C9H3ClF8O |
分子量 |
314.56 g/mol |
IUPAC 名称 |
2-chloro-3-(difluoromethoxy)-1,4-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H3ClF8O/c10-5-3(8(13,14)15)1-2-4(9(16,17)18)6(5)19-7(11)12/h1-2,7H |
InChI 键 |
VCDSBTASRWMASK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1C(F)(F)F)OC(F)F)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



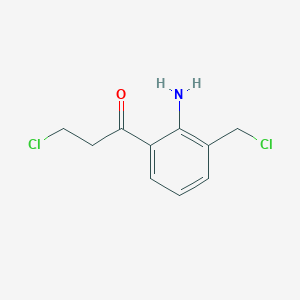
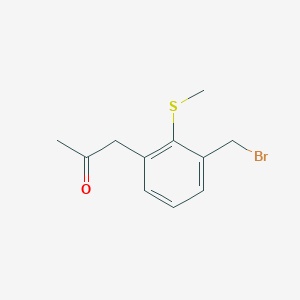
![[3-(Dimethylamino)-2-(dimethylazaniumylidenemethyl)prop-2-enylidene]-dimethylazanium dichloride hydrochloride](/img/structure/B14053752.png)
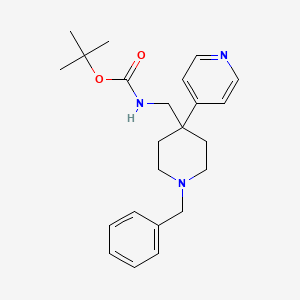

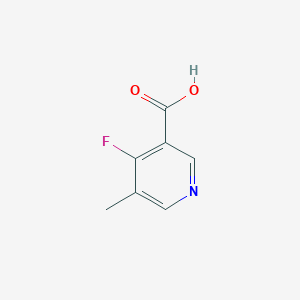
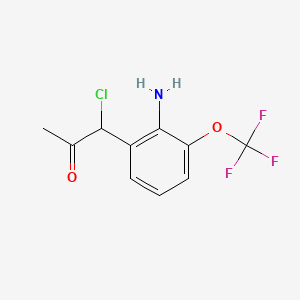
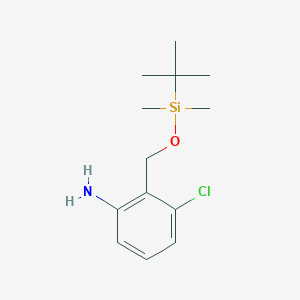
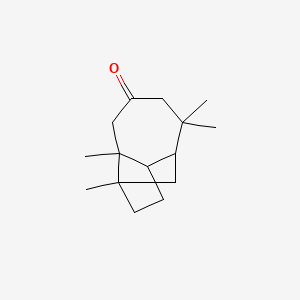
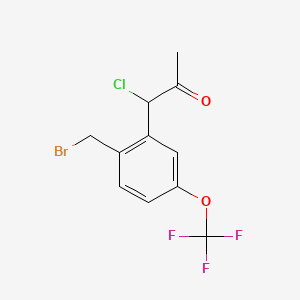
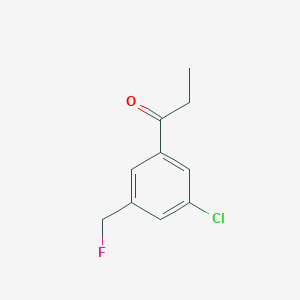
![3,4-Bis(methoxymethoxy)-2-[(4-methoxyphenyl)methyl]pyrrolidine](/img/structure/B14053779.png)
